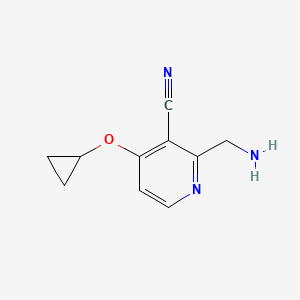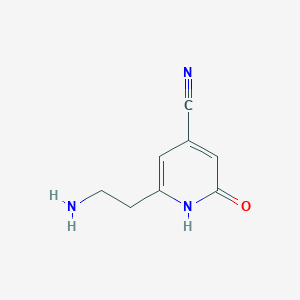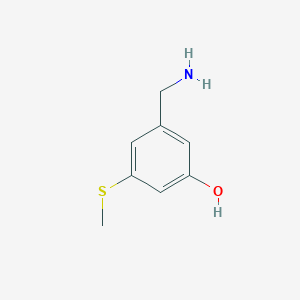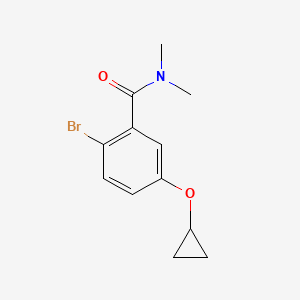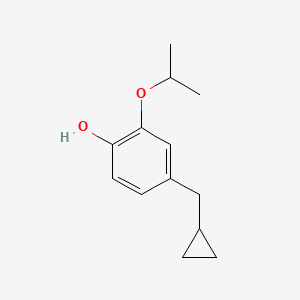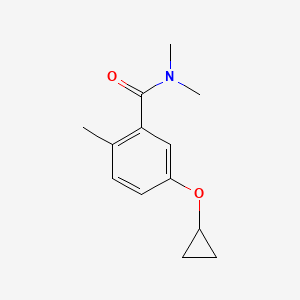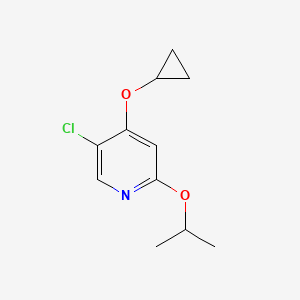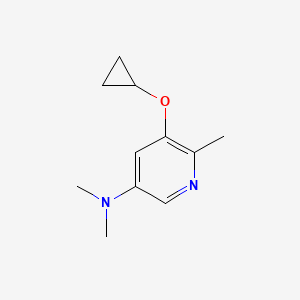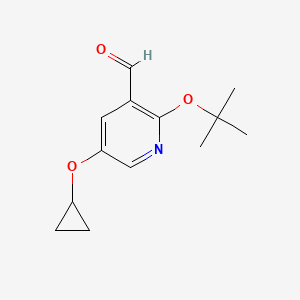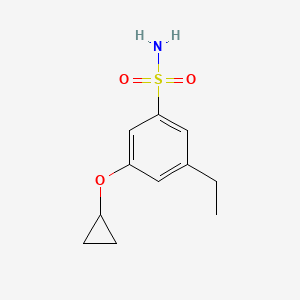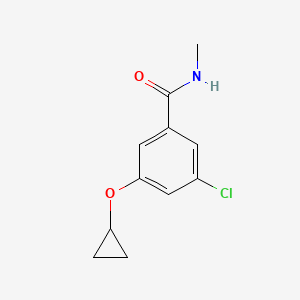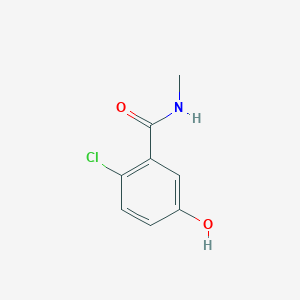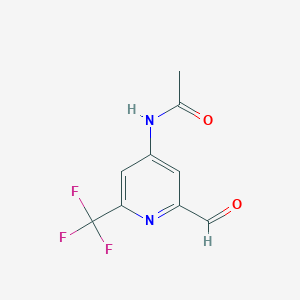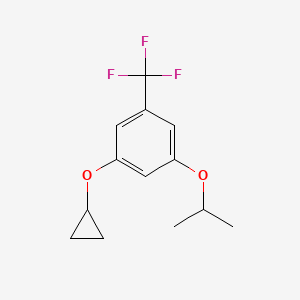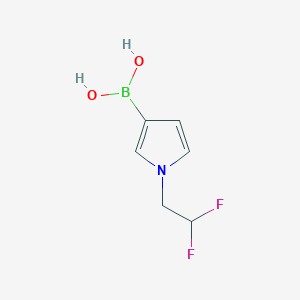
1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid is a boronic acid derivative that features a pyrrole ring substituted with a 2,2-difluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of electrophilic 2,2-difluoroethylation of pyrrole derivatives using reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate . The reaction conditions often include the use of a suitable solvent like dichloromethane and a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesis platforms can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficient formation of the desired compound.
化学反応の分析
Types of Reactions: 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and agrochemicals, due to its unique chemical properties.
作用機序
The mechanism by which 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in catalysis. The 2,2-difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems.
類似化合物との比較
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and exhibit similar chemical reactivity.
Difluoromethylated pyrroles: These compounds have similar structural features and are used in similar applications.
Uniqueness: 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid is unique due to the presence of both the boronic acid and 2,2-difluoroethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C6H8BF2NO2 |
|---|---|
分子量 |
174.94 g/mol |
IUPAC名 |
[1-(2,2-difluoroethyl)pyrrol-3-yl]boronic acid |
InChI |
InChI=1S/C6H8BF2NO2/c8-6(9)4-10-2-1-5(3-10)7(11)12/h1-3,6,11-12H,4H2 |
InChIキー |
OMIKIUNLWZYUAS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(C=C1)CC(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


